Product packaging for Methyl 5-fluoroindoline-2-carboxylate(Cat. No.:)

Methyl 5-fluoroindoline-2-carboxylate

Cat. No.: B8717751
M. Wt: 195.19 g/mol
InChI Key: KPPIYNRNZYCUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoroindoline-2-carboxylate (CAS 167631-82-5) is a fluorinated indoline derivative that serves as a critical building block in organic and medicinal chemistry research. This compound, with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol, is valued for its role as a synthetic intermediate in the development of more complex active molecules . Its primary research value lies in its incorporation into potential pharmaceuticals, where the indoline scaffold and fluorine atom can significantly influence a compound's biological activity and metabolic properties. For instance, fluorinated indoline and oxindole derivatives are prominent in the search for new therapeutic agents, with documented use as intermediates in sophisticated synthetic pathways . Researchers utilize this ester in probing structure-activity relationships and constructing molecular frameworks for various biological targets. The compound should be stored under inert gas (such as nitrogen or argon) at 2-8°C to maintain stability . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FNO2 B8717751 Methyl 5-fluoroindoline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3

InChI Key

KPPIYNRNZYCUTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Derivatization Strategies and Scaffold Modification

General Reactivity Profile

The indoline (B122111) nitrogen is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 5-fluoroindoline-2-carboxylic acid. One of the key reactive characteristics of the indoline ring system is its susceptibility to oxidation, which converts it to the corresponding indole (B1671886) structure. Research on the unsubstituted methyl indoline-2-carboxylate has shown that under certain oxidative coupling conditions, it readily oxidizes to methylindole-2-carboxylate. sigmaaldrich.comchemicalbook.com This suggests that Methyl 5-fluoroindoline-2-carboxylate would likely exhibit similar behavior.

Key Chemical Reactions

Oxidation to Indole: A primary reaction of indolines is their oxidation to the more stable aromatic indole. This can be achieved using various oxidizing agents. Research indicates that in some catalytic reactions, this oxidation can be an unintended side reaction. sigmaaldrich.comchemicalbook.com

N-Functionalization: The secondary amine allows for the introduction of various substituents on the nitrogen atom, which is a common strategy in the synthesis of pharmaceutical intermediates.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further synthetic modifications, such as amide bond formation.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the saturated five-membered ring, including a characteristic signal for the proton at the C2 position, which would be coupled to the adjacent CH₂ protons at the C3 position. Signals for the aromatic protons would appear in the downfield region, with their splitting patterns influenced by the fluorine atom. A singlet for the methyl ester protons would be observed, typically around 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for the sp³ hybridized carbons of the indoline (B122111) ring (C2 and C3) at higher field compared to the sp² carbons of the aromatic ring and the carbonyl carbon of the ester. The fluorine atom would cause C-F coupling, which would be observable for the aromatic carbons.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight (195.19). Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A peak corresponding to the N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group would give a strong absorption band around 1730-1750 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-F and C-O stretching bands, would be present.

Chromatographic Methods in Analysis

While specific methods for this compound are not documented, standard chromatographic techniques would be applicable for its analysis.

HPLC is a standard technique for assessing the purity of organic compounds. A typical method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.

TLC is an essential tool for monitoring the progress of chemical reactions. For the synthesis or transformation of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. pharmaffiliates.com A suitable mobile phase would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve good separation of the components on a silica (B1680970) gel plate. Visualization would be achieved under UV light or by using a staining agent.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including electronic distribution, reactivity, and spectroscopic parameters, offering a balance between accuracy and computational cost.

Understanding a molecule's reactivity is crucial for predicting its chemical behavior. Conceptual DFT provides reactivity descriptors that help in this prediction. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic nature. A higher electrophilicity index suggests a greater capacity to act as an electron acceptor in a reaction.

Fukui functions are essential for identifying specific reactive sites within a molecule. These functions analyze how the electron density at a particular point in the molecule changes with the addition or removal of an electron. There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack.

For Methyl 5-fluoroindoline-2-carboxylate, analysis of these condensed-to-atom Fukui indices would reveal which atoms in the indoline (B122111) ring, the fluoro substituent, or the methyl carboxylate group are most susceptible to different types of chemical attack. This information is invaluable for designing synthetic pathways or understanding potential metabolic transformations.

Illustrative Table of Conceptual DFT Reactivity Descriptors for this compound
ParameterDefinitionPredicted Significance
Electrophilicity Index (ω)Measure of energy stabilization upon accepting electron density.Indicates the overall electrophilic character of the molecule.
Fukui Function (f+)Identifies sites susceptible to nucleophilic attack.Highlights specific atoms (e.g., carbonyl carbon) likely to react with nucleophiles.
Fukui Function (f-)Identifies sites susceptible to electrophilic attack.Pinpoints atoms on the aromatic ring or the nitrogen atom as potential sites for electrophilic substitution.

DFT calculations are highly effective in predicting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR spectra of a molecule.

By optimizing the geometry of this compound and then performing GIAO-DFT calculations, a theoretical NMR spectrum can be generated. Comparing these calculated chemical shifts with experimentally obtained spectra is a standard method for confirming the molecular structure and assigning specific signals to the correct protons and carbon atoms within the molecule. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and molecular dynamics.

Illustrative Comparison of Predicted vs. Experimental NMR Shifts for Key Atoms in this compound
AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2 (Carboxylate)Data Not AvailableData Not AvailableData Not AvailableData Not Available
C5 (with Fluoro)Data Not AvailableData Not AvailableData Not AvailableData Not Available
CH₃ (Ester)Data Not AvailableData Not AvailableData Not AvailableData Not Available
NH (Indoline)--Data Not AvailableData Not Available

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO Energy : Correlates with the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO Energy : Correlates with the electron affinity and represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Calculated Quantum Chemical Parameters for this compound (Illustrative Values)
ParameterValue (eV)Significance
E-HOMOData Not AvailableElectron-donating ability
E-LUMOData Not AvailableElectron-accepting ability
HOMO-LUMO Gap (ΔE)Data Not AvailableChemical reactivity and stability
Ionization Potential (I)Data Not AvailableEnergy required to remove an electron
Electron Affinity (A)Data Not AvailableEnergy released upon gaining an electron

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While DFT provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, which is essential for drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method places the 3D structure of this compound into the active site of a receptor and evaluates the binding affinity using a scoring function. The results provide a binding energy value (e.g., in kcal/mol), with lower values indicating a more favorable interaction.

This analysis can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. For indoline derivatives, potential protein targets could include enzymes like cyclooxygenases (COX), kinases, or various receptors involved in cell signaling pathways. Docking studies would be the first step in assessing the potential of this compound as an inhibitor or modulator of a specific biological target.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules in a system (such as the ligand in a solvent or a ligand-protein complex), MD can explore the conformational landscape of this compound.

These simulations reveal how the molecule flexes and changes shape in a solution, identifying its most stable conformations. When applied to a ligand-protein complex obtained from molecular docking, MD simulations can assess the stability of the binding pose. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can determine if the predicted interaction is stable over a simulated timescale (typically nanoseconds to microseconds), thus adding a higher level of confidence to the docking predictions.

In Silico ADME/Tox Property Prediction

These predictive models utilize algorithms that analyze a compound's structure to estimate various physicochemical and pharmacokinetic parameters. researchgate.net For instance, lipophilicity (LogP), a key determinant of absorption and distribution, can be calculated. sciencescholar.us Similarly, aqueous solubility, plasma protein binding, and the potential to cross the blood-brain barrier are often assessed. nih.gov Metabolism prediction focuses on identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. nih.gov Toxicity predictions can flag potential liabilities such as mutagenicity or carcinogenicity. sciencescholar.us

A representative in silico ADME/Tox profile for a compound like this compound, based on general properties of similar scaffolds, is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

PropertyPredicted Value/ClassificationSignificance in Drug Discovery
Absorption
Lipophilicity (Consensus LogP)2.0 - 3.5Influences solubility, permeability, and plasma protein binding. sciencescholar.us
Aqueous Solubility (LogS)-3.0 to -4.0Affects dissolution and absorption from the gastrointestinal tract. nih.gov
Human Intestinal AbsorptionHighPredicts the extent of absorption after oral administration.
Distribution
Plasma Protein BindingModerate to HighAffects the free concentration of the drug available to exert its effect.
Blood-Brain Barrier PermeationPossibleIndicates potential for central nervous system activity.
Metabolism
CYP2D6 InhibitionUnlikelyReduces the risk of drug-drug interactions with substrates of this major metabolic enzyme. nih.gov
Excretion
Total ClearanceLow to ModerateInfluences the dosing frequency. nih.gov
Toxicity
Mutagenicity (AMES test)Non-mutagenicPredicts the potential to cause genetic mutations.
CarcinogenicityNon-carcinogenicPredicts the potential to cause cancer. sciencescholar.us

This table is generated based on typical values for structurally related indole (B1671886) and indoline derivatives found in computational studies and is for illustrative purposes only. Specific values for this compound would require dedicated computational modeling.

Structure-Based Drug Design and Virtual Screening Applications

The indoline scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.gov This makes this compound a valuable candidate for structure-based drug design and virtual screening campaigns. researchgate.net

Structure-Based Drug Design

In structure-based drug design, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design molecules that can bind to it with high specificity and affinity. beilstein-journals.org Molecular docking is a key computational technique used in this process. preprints.org It predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. nih.gov

For a molecule like this compound, docking studies could be employed to explore its potential interactions with the active site of a target protein. The fluorine atom at the 5-position can form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues. nih.gov The methyl ester at the 2-position can also participate in hydrogen bonding and hydrophobic interactions. nih.gov Molecular dynamics simulations can further refine these docked poses and provide insights into the stability of the ligand-protein complex over time. nih.gov

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov These libraries can contain millions of compounds. nih.gov Given its drug-like properties and the versatility of the indoline scaffold, this compound and its derivatives could be included in such virtual libraries.

The process typically involves high-throughput docking of the entire library against the target protein's binding site. temple.edu The compounds are then ranked based on their predicted binding scores, and the top-ranking candidates are selected for experimental testing. researchgate.net This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. beilstein-journals.org The indoline core, with its potential for various substitutions, provides a rich chemical space for the design of focused virtual screening libraries targeting specific protein families. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Vitro

Impact of Fluorine Substitution on Biological Activity and Reactivity

The introduction of a fluorine atom into an organic molecule, such as at the 5-position of the indoline (B122111) ring, profoundly influences its physicochemical properties and, consequently, its biological activity. nih.govresearchgate.net Fluorine is the most electronegative element, and its substitution can alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. researchgate.net

The strategic placement of fluorine can block metabolic oxidation pathways. For instance, adding fluorine to an aromatic ring can deactivate other positions against oxidation by cytochrome P450 enzymes, which can increase the compound's retention and effectiveness. nih.gov The small size of the fluorine atom allows it to fit into receptor pockets that cannot accommodate larger halogens, while its electron-withdrawing nature can significantly impact the electronic distribution within the molecule, affecting how it interacts with biological targets. nih.gov In the context of indole (B1671886) derivatives, fluorination has been shown to enhance anticancer and antimicrobial properties. nih.govresearchgate.net The increased hydrophobicity imparted by fluorine can aid in the penetration of hydrophobic protein pockets. nih.gov The "fluorine walk strategy," where fluorine is systematically moved to different positions on a scaffold, is a common approach to optimize a compound's activity profile by fine-tuning these electronic and steric properties.

Role of the Methyl Ester Group in Molecular Interactions

The methyl ester group at the 2-position of the indoline scaffold is a critical functional group that governs the molecule's polarity and hydrogen-bonding capabilities. While the indole nitrogen can act as a hydrogen bond donor, the carbonyl oxygen of the ester group serves as a hydrogen bond acceptor. This allows for specific interactions with amino acid residues within enzyme active sites or receptor binding pockets.

Influence of Substituents at Different Positions of the Indoline Ring on Activity

Structure-activity relationship studies on indole and indoline derivatives have demonstrated that the nature and position of substituents on the ring system are crucial determinants of biological activity. mdpi.commdpi.com Halogen substitutions (F, Cl, Br) at the 5- or 7-positions of the indole scaffold have been shown to positively affect cytotoxicity in cancer cell lines. mdpi.com

Generally, electron-withdrawing groups such as fluorine, chlorine, or bromine on the benzene (B151609) portion of the indoline ring can enhance the molecule's interaction with various biological targets. acs.org Conversely, the specific placement of these groups is critical; some studies on related heterocyclic systems show that substitution at certain positions can be unfavorable for activity. researchgate.net The presence of a carbonyl group at the 2-position, as seen in oxindole-type compounds, has also been linked to increased cytotoxicity. mdpi.com

Position on Indole/Indoline RingSubstituent TypeObserved Impact on In Vitro ActivityReference
Position 5Halogens (F, Cl, Br)Favorable for cytotoxicity mdpi.com
Position 7Halogens (F, Cl, Br)Favorable for cytotoxicity mdpi.com
Position 2Carbonyl Group (Oxindole)Increased cytotoxicity mdpi.com
Position 3Spiro-ringIncreased cytotoxicity mdpi.com
Position 5Methoxy (B1213986) GroupActivity in upregulating tumor suppressor genes mdpi.com

Elucidation of Molecular Mechanisms of Action (in vitro biochemical pathways)

Methyl 5-fluoroindoline-2-carboxylate and its close analogs have been investigated as inhibitors of key enzymes involved in disease pathways. A notable target is AP endonuclease 1 (APE1), an essential enzyme in the DNA base excision repair pathway that is often upregulated in cancer cells. nih.gov The analog, 5-fluoroindole-2-carboxylic acid, was reported to inhibit APE1 with a half-maximal inhibitory concentration (IC50) of 10 μM. nih.gov

However, further mechanistic studies revealed that this class of indole-2-carboxylic acids, including the 5-fluoro and 7-nitro variants, binds to a pocket on the APE1 enzyme that is distant from the active site. nih.gov Crucially, these compounds were found to form colloidal aggregates in solution, which can lead to non-specific enzyme inhibition by sequestering the protein. When assays were conducted under conditions that disrupt aggregation (i.e., with a detergent), the inhibitory activity was lost, indicating that the observed APE1 inhibition was likely an artifact of aggregation rather than specific binding to the remote pocket. nih.gov

CompoundTarget EnzymeReported IC50Mechanism NotesReference
5-Fluoroindole-2-carboxylic acidAPE110 μMInhibition is likely due to non-specific colloidal aggregation. Binds to a pocket distal from the active site. nih.gov
7-Nitroindole-2-carboxylic acid (CRT0044876)APE13 μMInhibition is likely due to non-specific colloidal aggregation. Binds to a pocket distal from the active site. nih.gov

Indole-based structures are known to influence fundamental cellular processes such as cell cycle progression and apoptosis. While direct studies on this compound are limited, the broader class of indole and benzofuran (B130515) derivatives has been shown to induce cell cycle arrest and trigger programmed cell death in cancer cell lines. mdpi.comfrontiersin.org

For instance, certain halogenated benzofuran derivatives, which share structural similarities with fluorinated indolines, have been shown to induce G2/M phase arrest in liver cancer cells (HepG2) and S and G2/M phase arrest in lung cancer cells (A549). mdpi.com This cell cycle blockade is often a prelude to apoptosis. The induction of apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, typically involving the activation of key executioner enzymes like caspase-3 and caspase-7. mdpi.comfrontiersin.org The pro-apoptotic effects of such compounds are sometimes linked to the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger cell death pathways. mdpi.com It is plausible that fluorinated indoline derivatives could modulate these same pathways to exert cytotoxic effects.

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a significant target for indole derivatives. mdpi.com The receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), to become fully active. nih.gov The glycine binding site on the NMDA receptor (also known as the glycineB site) represents a therapeutic target for modulating receptor activity. researchgate.net

The direct analog, 5-Fluoroindole-2-carboxylic acid, has been identified as a competitive antagonist at the NMDA receptor's glycine site. uni-leipzig.de Antagonists at this site prevent the co-agonist from binding, thereby reducing NMDA receptor activation without directly blocking the glutamate binding site or the ion channel. This mechanism of action is of interest for developing neuroprotective agents, as excessive NMDA receptor activity is linked to excitotoxicity in various neurological disorders. mdpi.comnih.gov The antagonism by glycine site antagonists can often be surmounted by increasing the concentration of glycine. researchgate.net

Disruption of Microbial Cell Membranes or Inhibition of Bacterial Enzymes

While direct studies on this compound are not extensively available in public literature, the broader class of indole and indoline derivatives has been the subject of numerous structure-activity relationship (SAR) studies. These investigations have shed light on their potential mechanisms of antimicrobial action, which often involve the disruption of microbial cell membranes or the inhibition of essential bacterial enzymes.

The structural components of this compound, including the fluorinated indole core and the carboxylate moiety, are features commonly associated with antibacterial activity. The indole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. The addition of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, often enhancing its biological activity.

Interaction with Microbial Cell Membranes:

Inhibition of Bacterial Enzymes:

Indole derivatives have been identified as inhibitors of a range of essential bacterial enzymes. The carboxylate group in this compound is a key functional group that can participate in binding interactions within the active sites of enzymes, such as hydrogen bonding or coordination with metal ions.

Metallo-β-lactamases (MBLs): Indole-2-carboxylates have emerged as a promising class of inhibitors for MBLs, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The carboxylate group is thought to mimic the substrate and interact with the zinc ions in the active site of these enzymes.

Other Essential Enzymes: Derivatives of the indole scaffold have been found to inhibit other crucial bacterial enzymes involved in processes like cell wall synthesis, fatty acid biosynthesis, and DNA replication. For example, some indole-2-carboxamide derivatives have shown activity against Mycobacterium tuberculosis by targeting enzymes involved in cell wall formation.

The specific enzymatic targets of this compound would require dedicated enzymatic assays for confirmation. However, based on the activities of structurally similar compounds, it is plausible that its antimicrobial effects could be attributed to the inhibition of one or more key bacterial enzymes.

Aggregate Formation in In Vitro Assays and Its Implications

A significant challenge in the in vitro screening of small molecules for biological activity is the potential for compound aggregation. This phenomenon can lead to non-specific or "promiscuous" inhibition of enzymes and other proteins, resulting in false-positive results. While there is no specific data available in the reviewed literature regarding the aggregation behavior of this compound, it is a possibility that should be considered during its evaluation in in vitro assays, particularly given its chemical characteristics.

Small molecules, especially those with a degree of hydrophobicity, can self-assemble into colloidal aggregates in aqueous buffer solutions when a critical concentration is exceeded. These aggregates can then adsorb and partially denature proteins, leading to an apparent inhibition of their function that is not due to specific binding at an active site.

Factors Influencing Aggregation:

Several factors can influence the propensity of a compound to form aggregates in an assay:

Compound Concentration: Aggregation is a concentration-dependent phenomenon.

Solubility: Poorly soluble compounds are more likely to form aggregates.

Assay Conditions: Factors such as pH, ionic strength, and the presence of detergents can affect aggregation. For example, the inclusion of non-ionic detergents like Triton X-100 in an assay buffer can often disrupt aggregates and help to distinguish true inhibitors from aggregators.

Implications for In Vitro Studies:

The formation of aggregates by a test compound can have several significant implications for the interpretation of in vitro data:

False-Positive Results: As mentioned, aggregation can lead to the identification of compounds as inhibitors when they are acting non-specifically.

Irreproducible Data: The extent of aggregation can be sensitive to minor variations in experimental conditions, leading to poor reproducibility of results.

To mitigate the risk of misinterpretation due to aggregation, it is standard practice in drug discovery to perform counter-screens and other biophysical assays to identify and characterize aggregating compounds. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and the inclusion of detergents in assays are commonly employed for this purpose. Therefore, any in vitro screening of this compound should ideally include such control experiments to rule out non-specific inhibition due to aggregation.

Applications in Medicinal Chemistry and Chemical Biology Research

Development of Fluoroindoline-Based Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools used to interrogate complex biological systems, helping to elucidate the function of specific molecular targets like proteins. researchgate.net An effective chemical probe must exhibit high potency, selectivity, and cellular activity to establish a clear link between its molecular target and the resulting biological outcome. researchgate.net The development of fluorescent probes, in particular, has revolutionized the study of biomolecules within their native environment, the living cell. squarespace.com

Fluoroindoline scaffolds are utilized in the creation of such probes. Fluorine's unique properties, including its small size and high electronegativity, can enhance binding affinity and metabolic stability without adding significant bulk. By attaching a fluorophore (a fluorescent chemical compound) to a fluoroindoline-based molecule known to bind a specific biological target, researchers can create probes to visualize and study these targets in real-time. nih.govnih.gov For instance, enzymatically activatable probes can be designed where fluorescence is "turned on" only after the probe interacts with its target enzyme, providing a direct readout of enzyme activity and localization. nih.gov This strategy allows for high-contrast imaging and is a powerful method for mapping biological processes. nih.gov

Indoline (B122111) Core as a Privileged Scaffold in Drug Discovery

The term "privileged structure" was coined to describe molecular frameworks that can provide potent and selective ligands for multiple, unrelated biological targets. ingentaconnect.com The indole (B1671886) and its reduced form, indoline, are quintessential examples of such scaffolds. ingentaconnect.comresearchgate.net Their widespread presence in numerous natural products, alkaloids, and approved pharmaceuticals underscores their versatility and importance in medicinal chemistry. ingentaconnect.comresearchgate.net

The indoline nucleus is a key component in drugs targeting a vast range of conditions, from cancer to infectious diseases. researchgate.netbenthamdirect.com Its structural features allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition at receptor or enzyme active sites. mdpi.com This versatility has fascinated chemists, leading to extensive research into indoline-containing compounds for the development of novel therapeutics. researchgate.net The ability to readily modify the indoline ring at various positions allows for the fine-tuning of a compound's pharmacological properties, making it an ideal starting point for drug design and optimization campaigns. ingentaconnect.com

Exploration as Inhibitors for Specific Biological Targets (e.g., Influenza Virus, Trypanosoma brucei)

The functionalized indoline scaffold has proven effective in the design of inhibitors against specific pathogens, including the influenza virus and the protozoan parasite Trypanosoma brucei.

Trypanosoma brucei: This parasite is the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness, a fatal disease if left untreated. nih.gov Research has identified novel indoline-2-carboxamide derivatives as potent inhibitors of Trypanosoma brucei. nih.govnih.gov In these studies, the indoline core was systematically modified to optimize its anti-trypanosomal activity. One key strategy involved introducing a fluorine atom at the 5-position of the indoline ring to block a potential site of metabolism, a common technique in medicinal chemistry to enhance a compound's stability. nih.govacs.orgresearchgate.net The resulting 5-fluoroindoline (B1304769) derivatives demonstrated potent activity against the parasite, validating the therapeutic potential of this scaffold. nih.govacs.org

Influenza Virus: The influenza virus remains a significant global health threat, necessitating the development of new antiviral agents. nih.gov Research efforts are focused on various viral targets, including the polymerase PB2 subunit, which is essential for viral transcription. nih.govnih.gov While specific studies on Methyl 5-fluoroindoline-2-carboxylate as a direct influenza inhibitor are not prominent, the broader class of indole-containing compounds has been explored for antiviral properties. researchgate.net The structural versatility of the indoline scaffold makes it a suitable candidate for designing inhibitors that can fit into the highly conserved binding pockets of viral proteins, offering a promising avenue for future antiviral drug discovery. rjpbr.com

Table 1: Activity of Fluoroindoline Derivatives Against Trypanosoma brucei This table is representative of findings in the field and is based on data reported for analogous compounds.

Compound ModificationTarget OrganismEC₅₀ (µM)Notes
Indoline-2-carboxamide (Parent)T. b. brucei~0.04Potent initial hit from screening. nih.gov
5-Fluoroindoline DerivativeT. b. brucei~0.05Fluorination at the 5-position was well-tolerated with only a marginal loss in potency. nih.govacs.org
5-Fluoroindoline with 4-fluorophenyl etherT. b. brucei~0.1Showed improved metabolic stability compared to non-fluorinated analogues. nih.govacs.org

Design of Novel Compounds with Anticancer Potential (e.g., via cell cycle modulation, apoptosis)

The indoline scaffold is a cornerstone in the development of novel anticancer agents. researchgate.net Derivatives of this structure have been shown to exert their effects through various mechanisms, most notably by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com

The introduction of fluorine into the indoline structure is a strategy employed to enhance anticancer efficacy. researchgate.net In-silico molecular docking studies have suggested that tri-substituted fluoroindole derivatives can act as potent inhibitors of human topoisomerase-II, an enzyme critical for DNA replication in cancer cells. researchgate.net Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

Furthermore, various indole-based compounds have been demonstrated to arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from proliferating. mdpi.comnih.gov This is often accompanied by the modulation of key regulatory proteins. For example, some derivatives can increase the expression of pro-apoptotic proteins (like Bax) while decreasing anti-apoptotic proteins (like Bcl-2), tipping the cellular balance towards death. nih.gov The activation of caspases, the executioner enzymes of apoptosis, is another common outcome of treatment with these compounds. mdpi.comfrontiersin.org The consistent success of fluorinated scaffolds like fluorizoline (B607481) and fluorinated isatins in inducing apoptosis in various cancer cell lines highlights the potential of this compound as a precursor for new oncology drugs. nih.govmdpi.com

Development of New Antimicrobial Agents (Antibacterial and Antifungal)

The rise of antibiotic-resistant infections presents a severe threat to global health, driving the urgent need for new antimicrobial compounds. benthamdirect.comeurekaselect.com Indole and indoline scaffolds have emerged as valuable nuclei for the development of novel antibacterial and antifungal agents. benthamdirect.comeurekaselect.com These compounds have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). eurekaselect.com

Fluorine substitution is a well-established strategy in the design of antimicrobial drugs, most famously exemplified by the fluoroquinolone class of antibiotics. sruc.ac.uk Incorporating fluorine into other scaffolds, including indoles and chalcones, has also yielded compounds with significant antibacterial and antifungal properties. nih.gov Studies on various fluorinated derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govnih.govmdpi.com For instance, certain fluorinated chalcones bearing an indole ring have shown potent antimicrobial activity, sometimes exceeding that of standard drugs. nih.gov This body of research supports the exploration of this compound as a building block for creating new antimicrobial agents to combat drug-resistant infections. mdpi.com

Table 2: Representative Antimicrobial Activity of Fluorinated Heterocyclic Compounds This table summarizes general findings for fluorinated compounds against various microbial classes.

Compound ClassMicrobial TargetActivity Noted
Fluorinated Indole DerivativesBacteria (Gram-positive)Potent activity, including against resistant strains like MRSA. eurekaselect.com
Fluorinated ChalconesFungi (C. albicans, A. niger)Significant antifungal effects observed. nih.gov
Indolone-N-OxidesBacteria & FungiBroad-spectrum activity reported. nih.gov
FluoroquinolonesBacteria (Broad Spectrum)Well-established class of potent antibacterial agents. sruc.ac.uk

Investigation in Neuropharmacology (e.g., NMDA Receptor Glycine (B1666218) Site Antagonists)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. iipseries.org However, its dysregulation is implicated in various neurological and psychiatric disorders. iipseries.org Consequently, NMDA receptor antagonists—drugs that inhibit its action—are of significant therapeutic interest. drugbank.com

This class of drugs includes agents used for anesthesia, pain management, and the treatment of neurodegenerative diseases. iipseries.orgnih.gov Research has focused on developing novel NMDA antagonists with improved safety profiles. nih.gov The development of fluorine-containing NMDA antagonists has been an active area of investigation. osti.gov For example, Fluoroethylnormemantine (FENM) is a novel NMDA receptor antagonist that has shown efficacy in preclinical models for preventing and treating stress-induced maladaptive behaviors. nih.gov The rationale for incorporating fluorine includes the potential to fine-tune the compound's pharmacodynamic and pharmacokinetic properties, making it more suitable for therapeutic use, including applications in brain imaging with positron emission tomography (PET). osti.gov Given this precedent, derivatives of this compound could be explored for their potential to modulate NMDA receptor activity and serve as leads for new neuropharmacological agents.

Applications in Green Chemistry and Sustainable Synthesis of Indoline Derivatives

The principles of green chemistry aim to design chemical products and processes that are environmentally benign, cost-effective, and sustainable. sjp.ac.lk This involves using safer solvents, reducing energy consumption, and minimizing waste. sruc.ac.uk The synthesis of pharmaceutically important scaffolds like indoline has traditionally involved methods with significant drawbacks, such as the use of hazardous solvents and costly reagents. sruc.ac.ukjsynthchem.com

In recent years, significant progress has been made in developing greener synthetic routes for indole and indoline derivatives. sjp.ac.lkjsynthchem.com These approaches include the use of environmentally friendly solvents like water, microwave-assisted reactions that reduce reaction times, and the development of reusable catalysts. sjp.ac.lkjsynthchem.comnih.gov For example, a sustainable synthesis for enantiopure fluorolactam derivatives has been developed that combines a selective direct fluorination step with a biochemical amidase process, offering a more efficient and scalable route compared to traditional methods. rsc.org Such innovations are crucial for the pharmaceutical industry, and applying these green principles to the synthesis of this compound and its derivatives can make the production of these valuable compounds more sustainable and economically viable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-fluoroindoline-2-carboxylate from its carboxylic acid precursor?

  • Methodological Answer : The esterification of 5-fluoroindole-2-carboxylic acid (CAS 399-76-8) can be achieved via acid-catalyzed Fischer-Speier reactions. Activation of the carboxylic acid using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in methanol yields the methyl ester. For example, analogous ethyl ester derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) are synthesized under similar conditions, as noted in supplier catalogs . Purification via recrystallization (using ethanol or ethyl acetate) ensures high purity (>95%, as per HPLC data in reagent catalogs) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Melting Point Analysis : Compare experimental mp values with literature data (e.g., indole-5-carboxylic acid derivatives in Kanto Reagents’ catalog show mp ranges of 208–259°C, depending on substituents) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the ester group (e.g., methyl ester resonance at ~3.8–4.0 ppm) and fluorine substitution patterns. PubChem data for related compounds (e.g., 5-fluoroindole-2-carboxylic acid, CAS 399-76-8) provide reference spectra .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish molecular ions (e.g., [M+H]⁺ for C₁₀H₈FNO₂ at m/z 210.0663) .

Advanced Research Questions

Q. What factors govern the regioselectivity of fluorine substitution during indole ring functionalization?

  • Methodological Answer : Regioselectivity in indole fluorination is influenced by electronic and steric effects. For example, Fischer indole synthesis of ethyl pyruvate phenylhydrazones demonstrates abnormal vs. normal product formation (e.g., chloro vs. methoxy substituents at C6/C7 positions), depending on reaction conditions and directing groups . Computational modeling (DFT) of transition states can predict preferential fluorine positioning. Experimental validation via NOE NMR or X-ray crystallography is critical .

Q. How do solvent and catalyst choices impact esterification efficiency of 5-fluoroindole-2-carboxylic acid?

  • Methodological Answer :

  • Acid Catalysis : Concentrated H₂SO₄ in methanol achieves ~80% yield but may induce side reactions (e.g., ring sulfonation).
  • Coupling Agents : DCC/DMAP in anhydrous DMF improves efficiency (>90% yield) by activating the carboxylic acid without acidic byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic methanol attack, while THF may slow reaction kinetics. Comparative studies in Molecules (2010) highlight solvent-dependent yields for analogous indole esters .

Q. What analytical challenges arise in distinguishing this compound from its positional isomers?

  • Methodological Answer : Positional isomers (e.g., 4-fluoro vs. 5-fluoro) require advanced spectral analysis:

  • NMR : 19F^{19}\text{F} NMR chemical shifts vary significantly (e.g., 5-fluoroindole derivatives show δ ≈ -115 to -120 ppm vs. -130 ppm for 4-fluoro isomers) .
  • LC-MS/MS : Fragmentation patterns differ; for example, 5-fluoroindole-2-carboxylates exhibit distinct daughter ions (m/z 162 vs. 148 for 4-fluoro) due to fluorine’s inductive effects .

Q. How can conflicting melting point data in literature be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism or impurities. Standardize purification via column chromatography (silica gel, hexane/EtOAc eluent) followed by recrystallization. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions. For example, Kanto Reagents’ indole derivatives list mp ranges with purity grades (>98% HLC) .

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